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Compound of Interest

Compound Name: Undecyl isothiocyanate

CAS No.: 19010-96-9

Cat. No.: B099060 Get Quote

Focus: Undecyl Isothiocyanate and Lipophilic Alkyl Analogs in Chemoprevention and

Oncology

Executive Summary
This technical guide analyzes the structure-activity relationship (SAR) of C11-isothiocyanate

(Undecyl-ITC) and its analogs. While short-chain isothiocyanates (ITCs) like sulforaphane (C4-

equivalent) are well-characterized, longer alkyl chain ITCs (C9–C12) exhibit distinct

pharmacodynamic profiles driven by enhanced lipophilicity. This guide dissects the "Goldilocks

zone" of hydrophobicity found in C11 analogs, detailing their superior membrane permeability,

potency in Nrf2 activation, and efficacy in inhibiting NNK-induced tumorigenesis compared to

their shorter-chain counterparts.

Chemical Basis & Pharmacophore
The pharmacological efficacy of C11-ITC rests on a bipartite chemical structure: the

electrophilic warhead and the lipophilic tail.

The Electrophilic Warhead (–N=C=S)
The isothiocyanate moiety is the central pharmacophore. The central carbon is highly

electrophilic, making it susceptible to nucleophilic attack by thiols (–SH) via a reversible

thiocarbamoylation reaction.
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Target: Cysteine residues in proteins (specifically Keap1).[1]

Reactivity: The electron-deficiency of the central carbon is modulated by the inductive effect

of the alkyl chain.

The Lipophilic Tail (C11 Alkyl Chain)
The undecyl (C11) chain provides the critical hydrophobic driver.

LogP Influence: Unlike hydrophilic ITCs (e.g., Allyl-ITC), C11-ITC has a high partition

coefficient (LogP > 4.5). This facilitates rapid passive diffusion across the plasma membrane

and potentially the nuclear envelope.

Steric Fit: SAR studies indicate that alkyl chains between C10 and C12 occupy hydrophobic

pockets in target enzymes (e.g., CYP450s) more effectively than shorter chains, leading to

competitive inhibition of carcinogen-activating enzymes.

Structure-Activity Relationship (SAR) Analysis
Chain Length vs. Potency
Experimental data indicates a non-linear correlation between alkyl chain length and biological

potency. As chain length increases from C4 to C12, the inhibition of lung tumorigenesis and

induction of Phase II enzymes generally increases, peaking around C10–C12.

Analog Chain Length LogP (Est.)
Relative
Potency (Nrf2
Induction)

Bioavailability

Allyl-ITC C3 ~1.3 +
High (Rapid

Excretion)

Sulforaphane C4 (Sulfoxide) ~0.2 +++ High

Hexyl-ITC C6 ~2.5 ++ Moderate

Undecyl-ITC C11 ~4.8 ++++
Low Solubility /

High Retention

Dodecyl-ITC C12 ~5.3 ++++ Solubility Limited
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Key Insight: C11-ITC represents a local maximum in SAR optimization. It possesses sufficient

lipophilicity to anchor into the hydrophobic Kelch domain of Keap1 or the active sites of CYP

enzymes, yet remains just below the threshold where extreme hydrophobicity causes

aggregation or complete insolubility in aqueous biological media.

Mechanism of Action: The Keap1-Nrf2 Pathway
The primary mechanism for C11-ITC is the modification of Kelch-like ECH-associated protein 1

(Keap1), a sensor for oxidative stress.

Entry: C11-ITC diffuses through the cell membrane.

Modification: The ITC group forms a thiocarbamate adduct with specific cysteine sensor

residues (C151, C273, C288) on Keap1.

Disruption: This conformational change prevents Keap1 from targeting Nrf2 for ubiquitination.

Activation: Stabilized Nrf2 translocates to the nucleus, binds to the Antioxidant Response

Element (ARE), and upregulates cytoprotective genes (HO-1, NQO1).

Visualization: Keap1-Nrf2 Activation Pathway
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Figure 1: Molecular mechanism of Nrf2 activation by C11-ITC.[2] The electrophilic attack on

Keap1 prevents Nrf2 degradation, triggering the antioxidant response.

Experimental Protocols
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Chemical Synthesis: Dithiocarbamate Route
To synthesize C11-ITC (Undecyl isothiocyanate) with high purity, the dithiocarbamate

decomposition method is preferred over the thiophosgene method due to safety and yield.

Reagents:

Undecylamine (1.0 eq)

Carbon disulfide (CS₂, 1.2 eq)

Triethylamine (Et₃N, 2.0 eq)

Tosyl Chloride (TsCl, 1.1 eq) or EDC-HCl

Solvent: THF or CH₂Cl₂

Protocol:

Formation of Dithiocarbamate Salt:

Dissolve undecylamine in THF at 0°C.

Add Et₃N followed by the dropwise addition of CS₂.

Stir for 1 hour at 0°C. A white/yellow precipitate (dithiocarbamate salt) may form.

Desulfurization:

Add TsCl (dissolved in THF) dropwise to the reaction mixture.

Allow the mixture to warm to room temperature and stir for 2–4 hours.

Mechanism:[2][3][4][5][6][7] TsCl activates the sulfur, creating a good leaving group,

facilitating the elimination to form the isothiocyanate.

Work-up:

Quench with 1N HCl. Extract with CH₂Cl₂ (3x).
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Wash organic layer with brine, dry over MgSO₄.

Concentrate in vacuo.

Purification:

Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient). C11-ITC is

typically a clear to pale yellow oil.

Biological Assay: Nrf2 Nuclear Translocation
To validate the SAR, one must confirm the nuclear accumulation of Nrf2.

Protocol:

Cell Culture: Seed Murine Hepatoma (Hepa1c1c7) or Human Lung (A549) cells.

Treatment: Treat cells with C11-ITC (1–10 µM) for 1, 3, and 6 hours. Include DMSO control.

Fractionation:

Harvest cells and lyse using a hypotonic buffer (10 mM HEPES, pH 7.9, 1.5 mM MgCl₂, 10

mM KCl) to rupture plasma membranes.

Centrifuge (4°C, 3000g) to pellet nuclei.

Collect supernatant (Cytosolic Fraction).

Resuspend pellet in hypertonic buffer (20 mM HEPES, 420 mM NaCl) to extract nuclear

proteins.

Western Blot:

Run SDS-PAGE.

Probe with Anti-Nrf2 antibody.

Normalization: Use Anti-GAPDH for cytosolic fraction and Anti-Lamin B1 for nuclear

fraction.
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Quantification: Calculate the Nuclear/Cytosolic ratio relative to chain length.

Development Workflow
The following diagram illustrates the iterative process of optimizing C11 analogs, from

computational design to lead selection.
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Figure 2: Iterative SAR workflow for isolating high-potency isothiocyanate analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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